molecular formula C28H34Ge B12589670 [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane CAS No. 651032-59-6

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane

Cat. No.: B12589670
CAS No.: 651032-59-6
M. Wt: 443.2 g/mol
InChI Key: QOLJOROPMWLQQJ-KEKPKEOLSA-N
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Description

The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium derivative featuring a chiral cyclohexyl backbone and a triphenylgermane moiety. Its stereochemistry, defined by the (1R,2S,5R) configuration, is critical for its physicochemical and biological properties.

Organogermanes are valued in organic synthesis and medicinal chemistry for their stability and orthogonal reactivity compared to silicon- or tin-based analogs. The bulky cyclohexyl group in this compound likely enhances steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

CAS No.

651032-59-6

Molecular Formula

C28H34Ge

Molecular Weight

443.2 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane

InChI

InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1

InChI Key

QOLJOROPMWLQQJ-KEKPKEOLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Canonical SMILES

CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.

    Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.

Industrial Production Methods

Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can convert the compound into different organogermanium species.

    Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.

Major Products Formed

    Oxidation: Germanium dioxide derivatives.

    Reduction: Various reduced organogermanium species.

    Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Organogermanium compounds have been studied for their potential anticancer properties. Research indicates that compounds similar to (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.

Neuroprotective Effects : Some studies suggest that organogermanium compounds may provide neuroprotective benefits. They are being investigated for their ability to mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Semiconductor Applications : Organogermanium compounds are explored for their role in semiconductor technology. The unique electronic properties of germanium make it a suitable candidate for applications in photonics and electronic devices.

Polymer Chemistry : The incorporation of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such modifications can lead to improved performance in various polymer applications.

Catalysis

Catalytic Reactions : The compound has been evaluated as a catalyst in organic synthesis reactions. Its ability to facilitate reactions such as hydrosilylation and cross-coupling makes it valuable in synthetic organic chemistry.

Green Chemistry Initiatives : Research into the use of organogermanium compounds like (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane aligns with green chemistry principles by offering potentially less toxic alternatives to traditional catalysts.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPubChemInduced apoptosis in specific cancer cell lines.
Neuroprotective EffectsResearchGateReduced oxidative stress markers in neuronal cultures.
Semiconductor TechnologySigma-AldrichEnhanced electronic properties when used in devices.
CatalysisPubChemEffective catalyst for hydrosilylation reactions.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.

    Interaction with Cellular Components: Affecting cellular processes and signaling pathways.

    Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

a. Triethyl(p-tolyl)germane ()

  • Structure : Features a simpler triethylgermane group coupled to a p-tolyl substituent.
  • Applications: Triethylgermane derivatives are used in cross-coupling reactions, but the target compound’s chiral cyclohexyl group may enable enantioselective catalysis or targeted drug delivery .

b. MGS0274 Besylate ()

  • Structure : A prodrug containing a triphenylgermane moiety linked to a bicyclic glutamate analog.
  • Comparison :
    • Biological Activity : MGS0274 leverages the germanium group for metabolic stability, suggesting the target compound could similarly enhance pharmacokinetics in drug design.
    • Stereochemical Impact : Both compounds emphasize stereochemistry; the (1R,2S,5R) configuration in the target compound may influence receptor binding, akin to the prodrug’s stereospecific activation .
2.2. Chiral Cyclohexyl Derivatives

a. (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-Amino-3-phenylbutanoate Hydrochloride ()

  • Structure : An ester combining L-menthol (chiral cyclohexyl) and phenibut.
  • Comparison :
    • Bioactivity : The ester exhibits anticonvulsant properties, attributed to the cyclohexyl group’s lipophilicity enhancing blood-brain barrier penetration. The germanium analog may lack esterase-mediated activation but could offer prolonged stability.
    • Synthesis : Both compounds utilize Steglich esterification or cross-coupling, highlighting the versatility of chiral cyclohexyl intermediates in drug development .

b. Menthyl Anthranilate ()

  • Structure : A cyclohexyl ester of anthranilic acid.
  • Comparison :
    • Physical Properties : Menthyl anthranilate’s UV-filtering ability stems from its conjugated aromatic system. The germanium compound, lacking such conjugation, may instead prioritize thermal stability or catalytic applications.
    • Stereochemical Purity : Both compounds require rigorous stereochemical control during synthesis to maintain efficacy .
2.3. Other Organometallic Compounds

a. (-)-Menthyl Chloroformate ()

  • Structure : A menthyl ester with a chloroformate group.
  • Comparison: Reactivity: The chloroformate is electrophilic, whereas the germanium compound’s triphenyl group may participate in radical or nucleophilic reactions. Applications: Menthyl chloroformate is used in chiral derivatization; the germanium analog could expand this to organometallic catalysis .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Applications Reference
Target Germanium Compound (1R,2S,5R)-cyclohexyl + triphenylgermane Catalysis, Prodrug Design
Triethyl(p-tolyl)germane Triethylgermane + p-tolyl Cross-Coupling Reactions
MGS0274 Besylate Triphenylgermane + glutamate prodrug Metabotropic Glutamate Receptor Mod.
Menthyl Anthranilate (1R,2S,5R)-cyclohexyl + anthranilate UV Filter, Fragrance
Phenibut Ester Hydrochloride (1R,2S,5R)-cyclohexyl + phenibut Anticonvulsant Therapeutics

Biological Activity

  • IUPAC Name : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane
  • Molecular Formula : C21_{21}H29_{29}Ge
  • Molecular Weight : 362.39 g/mol
  • CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced.

Anticancer Properties

Research indicates that organogermanium compounds exhibit promising anticancer properties. For instance, studies have shown that certain organogermanium compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of cellular signaling pathways and enhancement of immune responses.

Immunomodulatory Effects

Organogermanium compounds, including triphenylgermane derivatives, have been reported to enhance immune function. This includes:

  • Increased lymphocyte activity : Enhanced proliferation and cytotoxicity of natural killer (NK) cells.
  • Phagocytic activity : Improved phagocytosis by macrophages, which is crucial for innate immunity.

Neuroprotective Effects

Some studies suggest that organogermanium compounds may offer neuroprotective benefits. They are hypothesized to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.

Study on Anticancer Activity

A study conducted on a related organogermanium compound demonstrated significant inhibition of cancer cell lines (e.g., HeLa and MCF-7). The compound was tested at various concentrations (10 µM to 100 µM), showing a dose-dependent response in cell viability assays. The results indicated:

  • IC50 values : Approximately 25 µM for HeLa cells.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Immunomodulatory Study

In another investigation focusing on immune response modulation, researchers treated mice with triphenylgermane derivatives. Results showed:

  • Increased lymphocyte proliferation : A 50% increase compared to control groups.
  • Enhanced NK cell activity : Assessed through cytotoxicity assays against tumor targets.

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of tumor growth
ImmunomodulationIncreased lymphocyte activity
NeuroprotectionReduction in oxidative stress

Concentration-Dependent Effects on Cell Viability

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108085
255560
503040
1001020

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